molecular formula C17H17F2N3O4S B2680476 N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 949647-26-1

N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2680476
CAS No.: 949647-26-1
M. Wt: 397.4
InChI Key: ZZBROGKALFQPLQ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS 949272-16-6) is a complex acetamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C₁₇H₁₇F₂N₃O₄S and a molecular weight of 397.4 g/mol, its structure incorporates several key features: a dihydropyridinone core, a pyrrolidine sulfonyl group, and a 3,4-difluorophenyl acetamide moiety . The pyrrolidine sulfonyl group is known to enhance solubility and binding affinity, while the difluorophenyl group can contribute to metabolic stability and lipophilicity, making it a valuable scaffold for structure-activity relationship (SAR) studies . Research into similar pyridine and sulfonamide derivatives indicates potential biological activities relevant to several research fields. Studies suggest such compounds may exhibit strong enzyme inhibitory effects against targets like acetylcholinesterase (AChE) and urease, which are relevant in neurological and infectious disease research . Furthermore, structurally related compounds have demonstrated significant antiproliferative activity against various human cancer cell lines in vitro, with mechanisms potentially involving the induction of apoptosis through caspase activation pathways . This product is intended for research and further characterization in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-14-5-3-12(9-15(14)19)20-16(23)11-21-10-13(4-6-17(21)24)27(25,26)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBROGKALFQPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride under basic conditions to form the pyrrolidine sulfonyl intermediate.

    Synthesis of the Dihydropyridinone Moiety: The dihydropyridinone moiety can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves the coupling of the difluorophenyl group with the dihydropyridinone moiety and the pyrrolidine sulfonyl intermediate under suitable conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the dihydropyridinone moiety.

    Substitution: The difluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities through various mechanisms:

1. Enzyme Inhibition

  • Compounds similar to N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide have been shown to inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are significant in physiological processes and disease states, including neurodegenerative diseases and infections.

2. Antiproliferative Effects

  • Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted the effectiveness of similar compounds in inhibiting the growth of human cancer cell lines, suggesting their potential utility in cancer therapy.

3. Neuropharmacological Activities

  • The compound's interaction with neurotransmitter systems has been noted, particularly in modulating glutamatergic transmission. This activity is relevant for treating neurological conditions such as epilepsy and cognitive disorders.

Case Studies

Several studies have provided insights into the efficacy of this compound:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to apoptosis .

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could significantly reduce neuronal cell death induced by oxidative stress, suggesting its potential application in treating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs identified in pharmacopeial and synthetic chemistry literature, focusing on structural variations and their hypothesized pharmacological implications.

Analogs from Pharmacopeial Forum (2017)

Three stereoisomeric compounds from Pharmacopeial Forum (2017) share structural motifs with the target molecule :

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Key Comparisons

Feature Target Compound Pharmacopeial Analogs
Core Structure 1,2-dihydropyridinone Tetrahydropyrimidinone
Aromatic Substituent 3,4-difluorophenyl 2,6-dimethylphenoxy and diphenyl groups
Linker Acetamide Complex branched acetamide with hydroxy and methyl groups
Sulfonyl Group Pyrrolidine-1-sulfonyl at position 5 Absent; replaced by 2-oxotetrahydropyrimidinyl
Stereochemistry Not specified Multiple stereocenters (e.g., 2S,4S,5S)

Implications

  • The dihydropyridinone core in the target compound may confer greater conformational flexibility compared to the rigid tetrahydropyrimidinone ring in the analogs.
  • The pyrrolidine-sulfonyl moiety in the target compound could improve solubility via sulfonyl-mediated polarity, whereas the analogs rely on hydroxyl and methyl groups for solubility modulation.
Thienopyrimidinone Analog (2023)

A structurally distinct analog, N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 577962-34-6), shares an acetamide linker but differs in core and substituents .

Key Comparisons

Feature Target Compound Thienopyrimidinone Analog
Core Structure 1,2-dihydropyridinone Thieno[2,3-d]pyrimidinone
Aromatic Substituent 3,4-difluorophenyl 2,4-difluorophenyl
Linker Acetamide Thioacetamide
Sulfonyl Group Pyrrolidine-1-sulfonyl Absent; sulfur atom in thioether linkage
Additional Groups None 3-ethyl, 5,6-dimethyl substituents on core

Implications

  • The thienopyrimidinone core may enhance aromatic stacking interactions compared to the dihydropyridinone system.
  • The 2,4-difluorophenyl substitution in the analog versus 3,4-difluoro in the target compound could alter steric hindrance at binding sites.
  • The thioether linkage in the analog may reduce metabolic stability compared to the sulfonyl group in the target compound.

Table 1: Hypothesized Property Comparisons

Property Target Compound Pharmacopeial Analogs Thienopyrimidinone Analog
Solubility Moderate (sulfonyl polarity) Low (hydrophobic diphenyl groups) Low (thioether, methyl/ethyl groups)
Metabolic Stability High (sulfonyl resistance to oxidation) Variable (hydroxyl group susceptibility) Moderate (thioether oxidation risk)
Binding Affinity Likely strong (polar sulfonyl interactions) High (stereochemical precision) Moderate (thienopyrimidinone stacking)

Biological Activity

N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS Number: 949272-16-6) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17F2N3O4SC_{17}H_{17}F_{2}N_{3}O_{4}S with a molecular weight of 397.4 g/mol. The structure features a pyrrolidine ring and a difluorophenyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₇F₂N₃O₄S
Molecular Weight397.4 g/mol
CAS Number949272-16-6

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrrolidine-based compounds selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies showing that pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, a series of related compounds were tested for their ability to inhibit COX-1 and COX-2 activities, demonstrating significant anti-inflammatory effects at low concentrations.

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress . The presence of the pyrrolidine moiety is thought to contribute to these neuroprotective properties.

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological activity appears to be through enzyme inhibition. Specifically, it may act as a dual inhibitor of COX and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target enzymes. These studies suggest that the compound forms stable interactions with active sites of COX and LOX enzymes, supporting its role as an effective inhibitor .

In Vivo Studies

In vivo studies have demonstrated the efficacy of related pyrrolidine derivatives in reducing tumor growth in animal models. For instance, one study reported a significant decrease in tumor volume following treatment with a pyrrolidine-based compound, highlighting its potential as an anticancer agent.

Cytotoxicity Assessments

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that the compound exhibits low cytotoxicity against normal human dermal fibroblast cells while maintaining potent activity against cancer cell lines .

Q & A

Q. Key Parameters :

  • Temperature : 0–5°C for sulfonylation; 80–100°C for cyclization.
  • Catalysts : Triethylamine for pH control during amide bond formation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) using SHELX programs for refinement .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for pyrrolidine protons; δ ~160 ppm for carbonyl groups) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ±0.5 Da) .

Advanced: How do structural modifications (e.g., difluorophenyl vs. chlorophenyl) influence bioactivity?

Methodological Answer:

  • Lipophilicity : Fluorine atoms enhance membrane permeability compared to chlorine, as shown in analogs like N-(4-fluorophenyl)-2-(pyrrolidin-1-yloxy)acetamide .
  • Electron-Withdrawing Effects : The 3,4-difluorophenyl group increases electrophilicity at the acetamide carbonyl, enhancing target binding (e.g., enzyme inhibition) .
  • SAR Studies : Replace the pyrrolidine-sulfonyl group with azepane-sulfonyl () to test steric effects on receptor affinity .

Advanced: How can crystallographic data resolve conformational ambiguities in this compound?

Methodological Answer:

  • Asymmetric Unit Analysis : Identify multiple conformers (e.g., dihedral angles between difluorophenyl and pyridinone rings) using SHELXL refinement .
  • Hydrogen Bonding : Map dimerization via N–H⋯O interactions (R₂²(10) motifs) to assess stability .
  • Torsional Flexibility : Compare with analogs (e.g., N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide) to evaluate rotational barriers .

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer results)?

Methodological Answer:

  • Assay Conditions : Control variables like pH (e.g., stability at pH 7.4 vs. 5.0) and incubation time .
  • Target Selectivity : Screen against isoform-specific enzymes (e.g., kinase vs. protease) to identify off-target effects .
  • Data Normalization : Use PubChem-derived cytotoxicity baselines (e.g., IC₅₀ for HEK293 cells) to contextualize results .

Basic: What stability challenges arise during storage and handling?

Methodological Answer:

  • Light Sensitivity : Degradation under UV light (λ > 300 nm) necessitates amber vials .
  • Hydrolytic Stability : Susceptibility to hydrolysis at high pH (>9); store in anhydrous DMSO at -20°C .
  • Thermal Stability : Monitor via TGA/DSC; decomposition observed >150°C .

Advanced: What mechanistic insights explain its reactivity in substitution reactions?

Methodological Answer:

  • Nucleophilic Sites : Sulfonamide sulfur and pyridinone carbonyl are electrophilic centers.
  • Kinetic Studies : Use Hammett plots to correlate substituent effects (σ values) on reaction rates .
  • DFT Calculations : Model transition states for sulfonyl group displacement (e.g., with thiols or amines) .

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